molecular formula C9H9NO2 B167384 2-Aminocinnamic acid CAS No. 1664-63-7

2-Aminocinnamic acid

Cat. No.: B167384
CAS No.: 1664-63-7
M. Wt: 163.17 g/mol
InChI Key: KMBQKHKEEHEPOE-AATRIKPKSA-N
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Description

2-Aminocinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of an amino group attached to the alpha carbon of the cinnamic acid structure

Scientific Research Applications

2-Aminocinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The specific mechanism of action of 2-Aminocinnamic acid is not fully detailed in the available literature .

Safety and Hazards

2-Aminocinnamic acid may cause eye, skin, and respiratory tract irritation . The toxicological properties of this material have not been fully investigated .

Future Directions

The use of 2-Aminocinnamic acid in the synthesis of rucaparib, an FDA-approved drug for the treatment of ovarian and prostate cancers, suggests potential future directions for the use of this compound . The synthetic strategy reported can provide a highly practical route to access rucaparib from commercially available starting materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminocinnamic acid can be synthesized through several methods. One common approach involves the cyanide-catalyzed imino-Stetter reaction. In this method, aldimines derived from this compound derivatives and a commercially available aldehyde are subjected to the imino-Stetter reaction, resulting in the formation of indole-3-acetic acid derivatives . Another method involves the Heck reaction of ortho-iodoaniline derivatives with acrylonitrile, followed by the imino-Stetter reaction to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions: 2-Aminocinnamic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms of the compound.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include indole derivatives, amino alcohols, and various substituted cinnamic acid derivatives .

Comparison with Similar Compounds

2-Aminocinnamic acid can be compared with other cinnamic acid derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

(E)-3-(2-aminophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBQKHKEEHEPOE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-63-7
Record name NSC31673
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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